molecular formula C7H15ClN2O2 B2644640 5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride CAS No. 2413904-70-6

5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride

Cat. No. B2644640
CAS RN: 2413904-70-6
M. Wt: 194.66
InChI Key: IKGKENCAJSGHEQ-UHFFFAOYSA-N
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Description

The compound is a derivative of oxazolidinone, which is a type of organic compound in the class of heterocycles . The structure suggests it contains an oxazolidinone ring, an ethyl group, and an aminoethyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or other complex organic synthesis methods .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, FT-IR, UV–Vis, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and functional groups. Amines, for example, are known to participate in a wide variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility, and other properties .

Scientific Research Applications

Prodrug Forms in Peptides

5-Oxazolidinones, including compounds similar to 5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride, have been explored as prodrug forms for peptides. They are studied for their ability to protect peptide bonds from enzymatic cleavage and improve absorption characteristics by increasing lipophilicity. The hydrolysis kinetics of various N-acyl 5-oxazolidinones derived from amino acids and aldehydes were studied, highlighting their potential utility in bioreversible derivatization of peptides (Buur & Bundgaard, 1988).

Antibacterial Agents

3-Aryl-2-oxazolidinones, a class to which 5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride belongs, have been synthesized and evaluated for their antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria. These compounds inhibit bacterial protein synthesis and have shown potent activity against Mycobacterium tuberculosis (Brickner et al., 1996).

Gas Chromatography Applications

Oxazolidinones, like 5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride, have been used in gas chromatography. Specifically, they have been employed in the derivatization of amino acids for gas chromatographic analyses. This involves the formation of a cyclic derivative with lower polarity, making it suitable for gas chromatography (Hušek, 1974).

Enzymatic Synthesis of Oxazolidin-2-one

Enzymatic synthesis of oxazolidin-2-one using 2-aminoalcohol and dimethyl carbonate has been explored, with 3-ethyl-1,3-oxazolidin-2-one as a model reaction. This research provides insights into the mechanism and kinetic modeling of consecutive reactions, highlighting the synthesis of multifunctional compounds like oxazolidin-2-ones (Yadav & Pawar, 2014).

Synthesis of Chiral Oxazolidin-2-ones

Chiral oxazolidin-2-ones, a category including 5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride, are valuable as chiral auxiliaries in synthetic organic chemistry. They are used in various synthetic approaches for constructing the 1,3-oxazolidin-2-one nucleus, which is a key framework in synthetic and medicinal chemistry (Zappia et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some amines act as neurotransmitters in the brain .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

5-(2-aminoethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-2-9-5-6(3-4-8)11-7(9)10;/h6H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQDDPSJTHNGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(OC1=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride

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